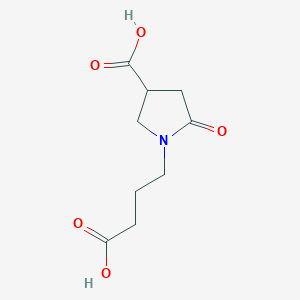![molecular formula C7H3BrN4 B1380682 3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 1211525-27-7](/img/structure/B1380682.png)
3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile
Vue d'ensemble
Description
“3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile” is a chemical compound with the CAS Number: 1211525-27-7. It has a molecular weight of 223.03. The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile” is 1S/C7H3BrN4/c8-6-3-11-12-4-5(1-9)2-10-7(6)12/h2-4H and the InChI key is DVWYWNOKILBICA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile” is a solid at room temperature. It has a molecular weight of 223.03 .Applications De Recherche Scientifique
Synthesis of Selective Kinase Inhibitors
This compound is utilized in the synthesis of selective inhibitors for kinases involved in the bone morphogenetic protein (BMP) signaling pathway . These inhibitors, like LDN-212854, are crucial for studying and potentially treating diseases related to BMP signaling dysregulation.
Anticancer Research
3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile: has been used as a precursor in the development of novel compounds with cytotoxic activities against cancer cell lines, such as MCF-7 breast cancer cells . These compounds are evaluated using assays like the MTT assay to determine their efficacy in inducing cell death.
Development of Apoptosis Inducers
The compound serves as a building block in creating molecules that can induce apoptosis in cancer cells. It’s been shown that derivatives of pyrimidine, which can be synthesized from this compound, have the ability to trigger cell death in cancer cell lines by inhibiting enzymes like CDK .
Anticancer Research
3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile has been used as a precursor in the development of novel compounds with cytotoxic activities against cancer cell lines, such as MCF-7 breast cancer cells . These compounds are evaluated using assays like the MTT assay to determine their efficacy in inducing cell death.
Safety and Hazards
The compound has been classified under GHS07. The hazard statements include H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
If it acts similarly to related compounds, it may bind to its target protein and inhibit its function
Biochemical Pathways
If it inhibits CDK2 like its related compounds, it could affect cell cycle progression .
Pharmacokinetics
It is predicted to have high gi absorption and be bbb permeant .
Result of Action
If it acts like related compounds, it may inhibit cell proliferation .
Propriétés
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4/c8-6-3-11-12-4-5(1-9)2-10-7(6)12/h2-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWYWNOKILBICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
CAS RN |
1211525-27-7 | |
| Record name | 3-bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1380599.png)
![7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride](/img/structure/B1380600.png)


![1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea](/img/structure/B1380609.png)








![6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1380620.png)